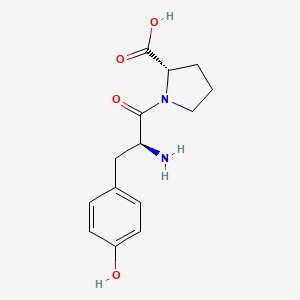
Tyr-Pro
Übersicht
Beschreibung
Tyr-Pro is a dipeptide composed of tyrosine and proline . It has been found to improve memory and can reach the brain after oral administration . It is derived from soy and has been studied for its potential health benefits .
Chemical Reactions Analysis
The reactivity of this compound has been studied in the context of acylation reactions . The nitrogen atom of the primary amino group and the oxygen atom of the phenolic hydroxy group in this compound are potential nucleophilic centers .
Wissenschaftliche Forschungsanwendungen
Kognitive Verbesserung und Gedächtnisleistung
Aktuelle Studien haben das Potenzial von Tyr-Pro für die Gedächtnisleistung und kognitive Funktionen hervorgehoben. Forschungen zeigen, dass dieses Dipeptid nach oraler Verabreichung das Gehirn von Mäusen erreichen kann, was auf seine Fähigkeit hindeutet, die Blut-Hirn-Schranke zu überwinden und möglicherweise die kognitiven Fähigkeiten zu verbessern .
Antihypertensive Eigenschaften
this compound wurde als aktives Peptid aus fermentierter Milch identifiziert, das vielversprechend als Antihypertensivum wirkt. Es wird vermutet, dass es aus verschiedenen Positionen in Rindercaseinen stammt, was sein Potenzial für die Produktion aus Milch unter Verwendung spezifischer Fermentationsprozesse belegt .
Neuroprotektive Effekte
In Studien mit Amyloid-β-injizierten Alzheimer-Modellmäusen hat sich gezeigt, dass this compound die beeinträchtigten kognitiven Funktionen verbessert. Dies deutet darauf hin, dass this compound neuroprotektive Eigenschaften haben könnte, die bei der Behandlung neurodegenerativer Erkrankungen von Vorteil sein könnten .
Nutraceutisches Potenzial
Aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden, und seiner kognitiven Vorteile hat this compound das Potenzial als nutraceutischer Inhaltsstoff. Seine gedächtnisverbessernden Eigenschaften könnten in funktionellen Lebensmitteln genutzt werden, die darauf abzielen, die mentale Leistungsfähigkeit zu verbessern .
Bioverfügbarkeit und Anreicherung im Gehirn
Die Forschung hat entscheidende Erkenntnisse über die Anreicherung von this compound im Gehirn nach oraler Verabreichung geliefert. Dies unterstreicht seine Bioverfügbarkeit und sein Potenzial für systemische Wirkungen nach dem Verzehr .
Potenzielle gesundheitliche Vorteile über das Gedächtnis hinaus
Während sich die derzeitige Forschung auf Gedächtnis und kognitive Funktionen konzentriert, könnten zukünftige Studien andere gesundheitliche Vorteile von this compound untersuchen. Dies könnte detaillierte Studien über seine physikalischen und chemischen Eigenschaften, Synthesemethoden und Wirkmechanismen umfassen.
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tyr-Pro, a dipeptide derived from soy, primarily targets the brain, specifically the hypothalamus, hippocampus, and cortex . These regions play a crucial role in memory regulation .
Mode of Action
This compound interacts with its targets by crossing the blood-brain barrier (BBB) in an intact form . This ability to cross the BBB allows this compound to accumulate in the brain parenchyma, where it can exert its effects .
Biochemical Pathways
It’s known that peptides like this compound can have diverse physiological functions, including beneficial effects on the brain
Pharmacokinetics
This compound exhibits interesting pharmacokinetic properties. When orally administered to mice at a dose of 10 mg/kg, it was found to enter the blood circulation with an absorption ratio of 0.15%. Of this, 2.5% of this compound was transported from the plasma to the mouse brain parenchyma . The intact labeled this compound exhibited maximal plasma and brain levels 15 minutes after administration .
Result of Action
The primary result of this compound’s action is the improvement of memory. In a study, oral administration of this compound (100 mg/kg, twice a day) in mice for 16 days significantly improved impaired memory . This indicates that this compound can be potentially active in preventing reduction of working memory in mice .
Action Environment
The action of this compound is influenced by the environment within the body, particularly the ability of the compound to cross the BBB. The BBB strictly regulates the transport of substances into the brain, and this compound’s ability to cross this barrier is crucial for its action . .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYDHJARLHNEGA-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430840 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51871-47-7 | |
| Record name | CHEMBL1807689 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Tyr-Pro dipeptide sequence in opioid peptides?
A1: The this compound dipeptide sequence is found at the N-terminus of many opioid peptides, including endomorphins and morphiceptin. This sequence is crucial for their binding to opioid receptors, particularly the mu (μ) opioid receptor. []
Q2: How does the this compound dipeptide itself impact pain perception?
A2: While not directly acting on opioid receptors, this compound exhibits analgesic effects in animal models. These effects are reversed by naloxone, suggesting an indirect interaction with the opioid system. []
Q3: How do endomorphin-1 and endomorphin-2 differ in their structure and activity?
A3: Endomorphin-1 (this compound-Trp-Phe-NH2) and endomorphin-2 (this compound-Phe-Phe-NH2) are both highly selective agonists for the μ-opioid receptor, with endomorphin-1 showing slightly higher affinity. Both induce potent analgesia, but their effects are short-lived due to rapid enzymatic degradation. [, ]
Q4: Can the C-terminal amide group of endomorphin-2 be modified without affecting its activity?
A4: Replacing the C-terminal amide group of endomorphin-2 with a carboxyl group significantly increases the peptide's flexibility, potentially impacting its interaction with the μ-opioid receptor. []
Q5: Are there analogues of endomorphin-2 that exhibit mixed μ agonist/δ antagonist properties?
A5: Yes, the opioid tetrapeptide analogue H-Tyr-Tic-Phe-Phe-NH2 (TIPP-NH2) is a moderately potent μ agonist and a highly potent δ antagonist. This compound differs from endomorphin-2 only at position 2, suggesting the potential for designing endomorphin-2 analogues with similar mixed properties. []
Q6: How does the configuration of the this compound amide bond influence the activity of morphiceptin and endomorphin-2?
A6: Studies using pseudoproline-containing analogues suggest that the cis conformation around the this compound amide bond is crucial for the bioactivity of both morphiceptin and endomorphin-2. []
Q7: Can the phenylalanine residues in endomorphin-2 be modified without losing activity?
A7: Replacing the phenylalanine residues with (Z)-α,β-didehydrophenylalanine (Δ(Z)Phe) at positions 3 and/or 4 of endomorphin-2 can affect its activity. For example, the analogue with Δ(Z)Phe at position 4 retains high μ opioid receptor selectivity and agonist activity comparable to native endomorphin-2. []
Q8: Does the P-glycoprotein efflux system influence the transport of endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier?
A8: Studies using P-gp knockout mice suggest that, unlike endorphin and morphine, the P-glycoprotein efflux system does not play a significant role in transporting endomorphins, Met-enkephalin, or Tyr-MIF-1 across the blood-brain barrier. []
Q9: What is the molecular formula and weight of this compound?
A9: The molecular formula of this compound is C14H18N2O4, and its molecular weight is 278.31 g/mol. These details can be confirmed through standard chemical databases and calculators.
Q10: What spectroscopic techniques are used to characterize this compound and its analogues?
A10: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are commonly used to characterize this compound and its analogues. These techniques provide information about the structure, purity, and other physicochemical properties of the peptides. [, , , , ]
Q11: Can the structure of this compound-containing peptides be modified to enhance their stability and activity?
A11: Yes, various modifications, such as N-methylation, D-amino acid substitutions, and cyclization, have been explored to enhance the stability and activity of this compound-containing peptides. [, , ] For example, the analogue this compound-NMePhe-D-Pro-NH2 (PL017) showed increased potency compared to morphiceptin. []
Q12: Can enzymes be used to synthesize this compound-containing peptides?
A12: Yes, enzymes like dipeptidyl peptidase IV (DP IV) from Aspergillus oryzae can be used for the synthesis of this compound-containing peptides, offering a potentially greener approach compared to traditional chemical synthesis. []
Q13: What is known about the degradation of azaglycinamide-containing peptides related to this compound-Gly-NH2 (YPG)?
A13: Azaglycinamide-containing peptides, mimicking YPG, undergo degradation through various pathways, including elimination of the azaglycinamido residue and formation of cyclo(this compound). These degradation pathways are influenced by factors such as pH and buffer composition. []
Q14: How does the degradation of this compound-Gly-NH2 (YPG) differ from its azaglycinamide analogue?
A14: While both peptides can form cyclo(this compound), the azaglycinamide analogue primarily undergoes elimination of the azaglycinamido residue, while YPG is more prone to diketopiperazine formation. []
Q15: What is the potential of this compound-containing peptides in treating hypertension?
A15: Some this compound-containing peptides, such as those derived from fermented milk products, exhibit antihypertensive activity in spontaneously hypertensive rats, potentially offering a natural approach for blood pressure control. []
Q16: Does this compound play a role in the acetylcholine nervous system?
A16: Research indicates that this compound, acting as an adiponectin receptor 1 (AdipoR1) agonist, can stimulate the acetylcholine nervous system in NE-4C nerve cells by promoting choline acetyltransferase expression. []
Q17: How do Tyr-containing dipeptides influence catecholamine metabolism in the brain?
A17: Oral administration of different Tyr-containing dipeptides, including Ile-Tyr, Ser-Tyr, and this compound, leads to distinct effects on dopamine and noradrenaline metabolism in the mouse brainstem, suggesting specific actions depending on the dipeptide composition. []
Q18: What is the potential application of cyclo(this compound) as an antimicrobial agent?
A18: Cyclo(this compound) exhibits moderate antibacterial activity against certain bacterial strains. Interestingly, liposome encapsulation enhances its activity, suggesting potential for improving its therapeutic potential. [, ]
Q19: Can peptides derived from Agaricus bisporus scraps potentially act as ACE inhibitors?
A19: Yes, enzymatic hydrolysis of Agaricus bisporus scraps yields peptides like LVYP, VYPW, and YPWT that show promising angiotensin-converting enzyme (ACE) inhibitory activity. Molecular docking studies suggest their potential as novel ACE inhibitor drug candidates. []
Q20: How is the transport of this compound-containing peptides across the intestinal epithelium studied?
A20: Caco-2 cell monolayer models are commonly used to study the transport and absorption of peptides, including those containing this compound, across the intestinal epithelium. These models provide insights into the bioavailability of such peptides. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



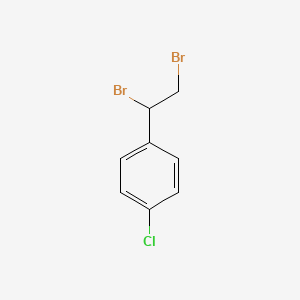
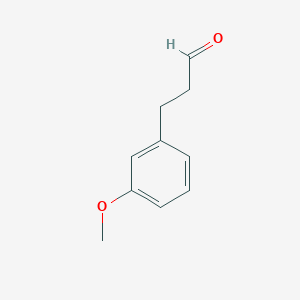

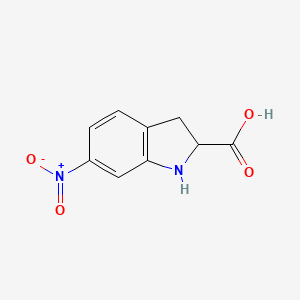

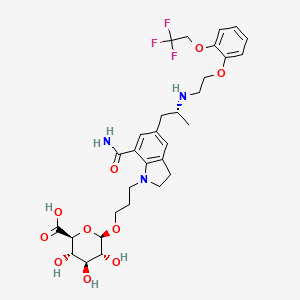
![[2,3'-Bipyridin]-6-amine](/img/structure/B1600252.png)

![(1H-Benzo[D]imidazol-5-YL)methanamine](/img/structure/B1600254.png)
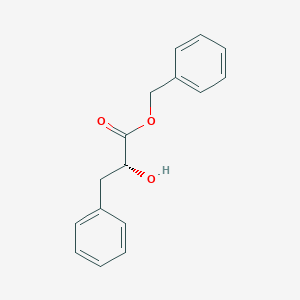
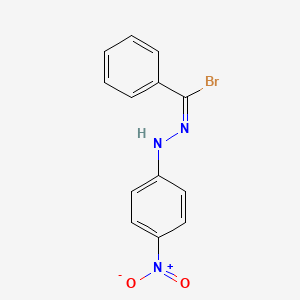
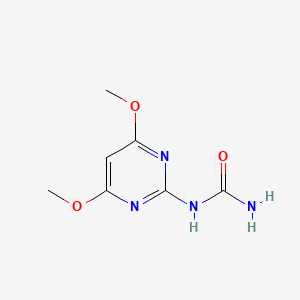
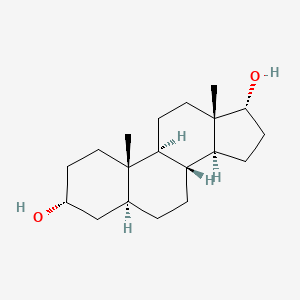
![(3S,10R,13S,17S)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1600261.png)